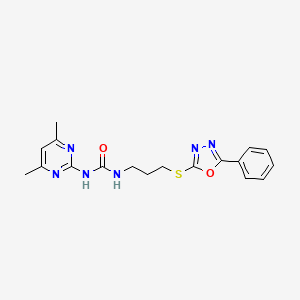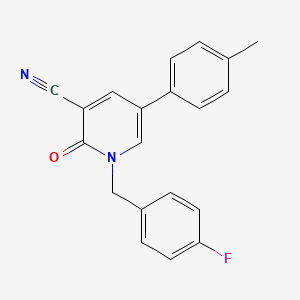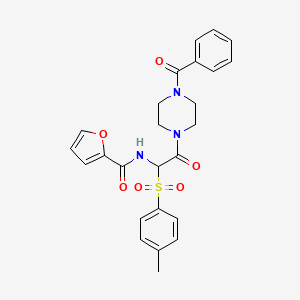
H-L-Photo-Methionine*HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-L-Photo-Methionine*HCl: is a diazirine-containing methionine amino acid and multifunctional photo-crosslinker. It is used in photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (~360 nm) irradiation to form a covalent bond . This compound is particularly valuable in drug discovery research for probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: H-L-Photo-Methionine*HCl can be synthesized through solution phase peptide synthesis. The synthesis involves incorporating the diazirine group into the methionine amino acid, which allows for photo-crosslinking capabilities .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is typically prepared in a laboratory setting using standard peptide synthesis techniques. The compound is stored at 2-8°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: H-L-Photo-Methionine*HCl undergoes photoaffinity labeling reactions upon UV light irradiation (~360 nm). This reaction forms a covalent bond with cellular targets and protein-protein interactions .
Common Reagents and Conditions:
Reagents: Diazirine-containing methionine amino acid, UV light source (~360 nm).
Conditions: Solution phase peptide synthesis, UV light irradiation for photo-crosslinking
Major Products Formed: The major products formed from these reactions are covalently bonded complexes of the photo-crosslinked methionine with cellular targets or protein-protein interactions .
Wissenschaftliche Forschungsanwendungen
H-L-Photo-Methionine*HCl has a wide range of applications in scientific research:
Chemistry: Used as a photo-crosslinker in peptide synthesis and small-molecule probes
Biology: Facilitates the study of protein-protein interactions and cellular mechanisms through photoaffinity labeling
Medicine: Aids in drug discovery by identifying and validating molecular targets
Industry: Utilized in the development of multifunctional probe building blocks for various research applications
Wirkmechanismus
The mechanism of action of H-L-Photo-Methionine*HCl involves its incorporation into peptides or small-molecule probes. Upon UV light irradiation (~360 nm), it forms a covalent bond with cellular targets and protein-protein interactions. This photoaffinity labeling allows for the identification and study of molecular targets and pathways involved in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
- H-L-Photo-Lysine HCl
- H-L-Photo-Proline Hydrochloride
- Fmoc-L-Photo-Methionine
- H-L-Photo-Leucine Hydrochloride
Uniqueness: H-L-Photo-Methionine*HCl is unique due to its diazirine-containing methionine structure, which allows for efficient photo-crosslinking and covalent bonding with cellular targets upon UV light irradiation. This makes it particularly valuable in drug discovery and the study of protein-protein interactions .
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(3-methyldiazirin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(8-9-6)3-2-4(7)5(10)11/h4H,2-3,7H2,1H3,(H,10,11)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZILLMARKDNKF-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2757224.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)
![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)


![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)
![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)
![3-(3,5-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2757236.png)
![N-(Cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B2757239.png)
![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)
![3-amino-N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}pyrazine-2-carboxamide](/img/structure/B2757242.png)
![N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B2757244.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2757245.png)
